![molecular formula C20H17BrN2O2S2 B2472191 2-[(4-Bromophenyl)methylsulfanyl]-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 905677-67-0](/img/structure/B2472191.png)
2-[(4-Bromophenyl)methylsulfanyl]-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to the class of organic compounds known as thienopyrimidines . Thienopyrimidines are compounds containing a thiophene ring fused to a pyrimidine ring. Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidin-4-ones, like the compound , typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Alternatively, the synthesis of thienopyrimidine-4-one derivatives can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .Molecular Structure Analysis
The molecular formula of the compound is C14H13BrN2OS2 . It contains a bromophenyl group, a methoxyphenyl group, and a dihydrothieno[3,2-d]pyrimidin-4-one group .Wissenschaftliche Forschungsanwendungen
Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibition
A study by Gangjee et al. (2008) presents the synthesis of compounds with a similar structural motif, exhibiting potent inhibitory activities against human thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are crucial for DNA synthesis and repair, making these compounds potential candidates for cancer treatment due to their ability to inhibit cell proliferation. The classical analogue discussed in this research is noted as the most potent dual inhibitor for both enzymes known at the time, highlighting the significant therapeutic potential of similar compounds in oncology (Gangjee, Qiu, Li, & Kisliuk, 2008).
Antimicrobial Coatings and Inks
Research by El‐Wahab et al. (2015) explores the synthesis of heterocyclic compounds incorporating a similar pyrimidine derivative for antimicrobial applications. When these compounds were physically incorporated into polyurethane varnish formulas and printing ink pastes, the resulting materials exhibited significant antimicrobial effects against various microbial strains. This suggests the potential use of such chemical structures in developing antimicrobial coatings and inks, which could be particularly beneficial in healthcare and food packaging industries to prevent microbial contamination and growth (El‐Wahab, Saleh, Zayed, El-Sayed, & Assaker, 2015).
Antitumor Activity
The synthesis and evaluation of antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine derivatives, as conducted by Hafez and El-Gazzar (2017), demonstrate the potential of these compounds in cancer research. Several synthesized derivatives showed potent anticancer activity against various human cancer cell lines, including breast, cervical, and colonic carcinoma cells. This finding indicates the relevance of investigating compounds with similar structures for their antitumor properties, which could lead to the development of new chemotherapeutic agents (Hafez & El-Gazzar, 2017).
Zukünftige Richtungen
Thieno[3,2-d]pyrimidines represent an important class of chemical compounds with diverse biological activities . They have the potential to be used as lead compounds for rational drug designing . Therefore, future research could focus on exploring the biological activities of this compound and its potential applications in drug development .
Eigenschaften
IUPAC Name |
2-[(4-bromophenyl)methylsulfanyl]-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O2S2/c1-25-16-8-6-15(7-9-16)23-19(24)18-17(10-11-26-18)22-20(23)27-12-13-2-4-14(21)5-3-13/h2-9H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOVIMDBZJWVYDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Bromophenyl)methylsulfanyl]-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


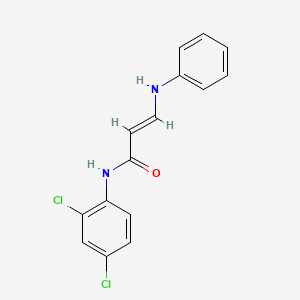
![4-Chloro-2-methyl-5-{[2-(piperazin-1-yl)ethyl]amino}-2,3-dihydropyridazin-3-one dihydrochloride](/img/structure/B2472110.png)
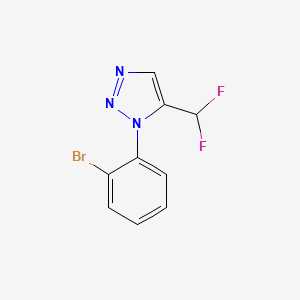
![4-[(2,4-Dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B2472112.png)
![4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)isoquinolin-1(2H)-one](/img/structure/B2472113.png)
![N-(2-(diethylamino)ethyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2472114.png)
![3-{[(2Z)-3-carbamoyl-6,8-dichloro-2H-chromen-2-ylidene]amino}-4-methoxybenzoic acid](/img/structure/B2472119.png)
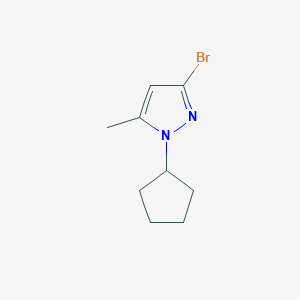
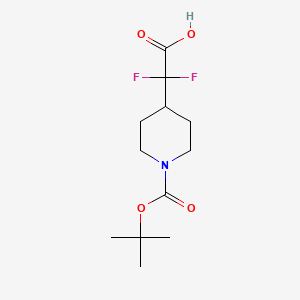
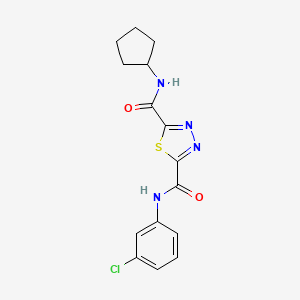
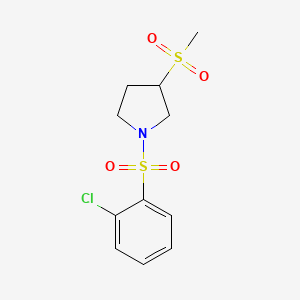
![4-[(4,5-dihydro-1H-imidazol-2-ylsulfanyl)methyl]benzonitrile hydrobromide](/img/structure/B2472129.png)
![tert-butyl 4-phenyl-2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]thiophene-3-carboxylate](/img/structure/B2472130.png)